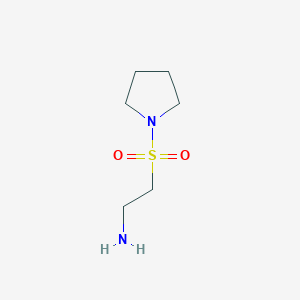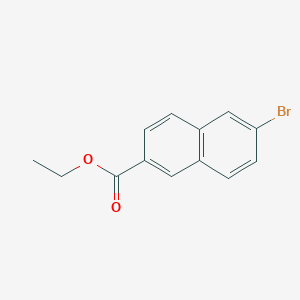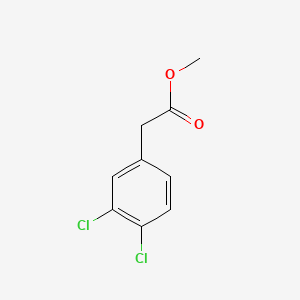![molecular formula C15H14O2 B1349250 [3-(2-Methylphenyl)phenyl]acetic acid CAS No. 1375069-02-5](/img/structure/B1349250.png)
[3-(2-Methylphenyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(2-Methylphenyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 1375069-02-5 . Its molecular weight is 226.27 . The IUPAC name for this compound is (2’-methyl [1,1’-biphenyl]-3-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “[3-(2-Methylphenyl)phenyl]acetic acid” is 1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Phenylacetic acid, a compound with a similar structure, has been found to have several applications :
-
- Application : Phenylacetic acid is used in the synthesis of various organic compounds .
- Method of Application : It can undergo ketonic decarboxylation to form ketones. It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
- Results or Outcomes : The resulting compounds have various applications in the chemical industry .
-
- Application : Phenylacetic acid is used in the preparation of and derived from several pharmaceutical drugs, including camylofin, bendazol, triafungin, phenacemide, lorcainide, phenindione, phenelzine, and cyclopentolate .
- Method of Application : It is used as a starting material or intermediate in the synthesis of these drugs .
- Results or Outcomes : These drugs have various therapeutic effects, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
-
- Application : Phenylacetic acid has been found to be an active auxin (a type of plant hormone), found predominantly in fruits .
- Method of Application : It is naturally produced by the degradation of phenylalanine in higher plants .
- Results or Outcomes : Its effect is much weaker than the effect of the basic auxin molecule indole-3-acetic acid .
properties
IUPAC Name |
2-[3-(2-methylphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCVVFMOLIMBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362657 |
Source


|
| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylphenyl)phenyl]acetic acid | |
CAS RN |
1375069-02-5 |
Source


|
| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)



![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)


![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)


![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

